molecular formula C12H7F3O2 B11872491 1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde

1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde

Cat. No.: B11872491
M. Wt: 240.18 g/mol
InChI Key: ATCXRYSANFQZKN-UHFFFAOYSA-N
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Description

1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde is an organic compound with the molecular formula C12H7F3O2 It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a naphthalene ring, which also bears a carboxaldehyde group (-CHO)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde typically involves the introduction of the trifluoromethoxy group onto a naphthalene derivative. One common method is the trifluoromethoxylation of naphthalene-4-carboxaldehyde using trifluoromethoxy reagents under specific conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is critical to minimize costs and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethoxy)benzene-4-carboxaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.

    1-(Trifluoromethoxy)naphthalene-2-carboxaldehyde: Similar structure but with the carboxaldehyde group at a different position on the naphthalene ring.

Uniqueness

1-(Trifluoromethoxy)naphthalene-4-carboxaldehyde is unique due to the specific positioning of the trifluoromethoxy and carboxaldehyde groups on the naphthalene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

4-(trifluoromethoxy)naphthalene-1-carbaldehyde

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-5-8(7-16)9-3-1-2-4-10(9)11/h1-7H

InChI Key

ATCXRYSANFQZKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C=O

Origin of Product

United States

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